molecular formula C20H20N4O3 B12942547 Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]- CAS No. 141424-41-1

Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-

Cat. No.: B12942547
CAS No.: 141424-41-1
M. Wt: 364.4 g/mol
InChI Key: JQDCDDQTIFWPTM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, triazine H-3)
  • δ 7.45-7.38 (m, 4H, aromatic H-ortho to methoxy)
  • δ 6.92-6.85 (m, 4H, aromatic H-meta to methoxy)
  • δ 4.72 (s, 2H, CH₂ linker)
  • δ 3.79 (s, 6H, OCH₃)
  • δ 2.01 (s, 3H, COCH₃)

13C NMR (100 MHz, DMSO-d6):

  • δ 169.8 (C=O)
  • δ 162.4 (triazine C-3)
  • δ 159.2 (OCH₃)
  • δ 132.7-114.3 (aromatic carbons)
  • δ 55.1 (OCH₃)
  • δ 42.3 (CH₂)
  • δ 23.8 (COCH₃)

The downfield shift of the triazine proton (δ 8.21) confirms electron withdrawal by the adjacent methylene-acetamide group.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS shows a molecular ion peak at m/z 365.1612 [M+H]+ (calculated 365.1615 for C₂₀H₂₁N₄O₃+). Characteristic fragmentation pathways include:

  • Loss of acetamide sidechain (-59 Da) → m/z 306
  • Cleavage of methoxy groups (-31 Da each) → m/z 275
  • Triazine ring rupture → m/z 154 (C₆H₅OCH₃)+

Table 2: Major MS fragments

m/z Relative Intensity (%) Fragment Composition
365 100 [M+H]+
306 45 [M+H-CH₂NHCOCH₃]+
275 28 [M+H-2OCH₃]+
154 12 [C₆H₅OCH₃]+

The base peak at m/z 365 confirms molecular stability under ionization conditions.

Infrared and UV-Vis Absorption Characteristics

FT-IR (KBr pellet, cm⁻¹):

  • 3275 (N-H stretch, acetamide)
  • 1689 (C=O stretch)
  • 1602, 1510 (C=N triazine ring)
  • 1253 (C-O methoxy)
  • 835 (para-substituted benzene)

The UV-Vis spectrum in methanol exhibits two absorption maxima:

  • λmax 265 nm (π→π* transition in triazine ring)
  • λmax 310 nm (n→π* transition involving methoxy groups)

Molar absorptivity values of ε₂₆₅ = 12,400 L·mol⁻¹·cm⁻¹ and ε₃₁₀ = 8,700 L·mol⁻¹·cm⁻¹ indicate strong conjugation across the molecular framework.

Table 3: Key vibrational assignments

Wavenumber (cm⁻¹) Assignment
3275 N-H stretch (secondary amide)
1689 C=O stretch (amide I)
1602 C=N asymmetric stretch
1510 C=N symmetric stretch
1253 C-O-C asymmetric stretch

Properties

CAS No.

141424-41-1

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]acetamide

InChI

InChI=1S/C20H20N4O3/c1-13(25)21-12-18-22-19(14-4-8-16(26-2)9-5-14)20(24-23-18)15-6-10-17(27-3)11-7-15/h4-11H,12H2,1-3H3,(H,21,25)

InChI Key

JQDCDDQTIFWPTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Condensation of Hydrazides with 1,2-Diketones

The predominant and most reliable method for synthesizing substituted 1,2,4-triazines, including the target compound, is the condensation reaction between hydrazides and 1,2-diketones. This approach is well-documented and forms the backbone of the synthetic route.

  • Hydrazide Preparation: Hydrazides are typically prepared by refluxing the corresponding esters with hydrazine hydrate in ethanol, yielding the hydrazide intermediate necessary for triazine formation.

  • Condensation Reaction: The hydrazide is then reacted with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid. This reaction proceeds under reflux conditions, typically between 50°C and 100°C, facilitating cyclization to form the 3,5,6-trisubstituted 1,2,4-triazine core.

  • Regioselectivity Considerations: When unsymmetrical diketones are used, regioisomeric mixtures of 5,6-disubstituted triazines are produced. These isomers require separation by advanced chromatographic techniques such as supercritical fluid chromatography (SFC).

Reaction Conditions and Optimization

  • Solvents: Ethanol or methanol are commonly employed as solvents due to their ability to dissolve both hydrazides and diketones and to promote reaction kinetics.

  • Temperature: Reaction temperatures are optimized within the 50–100°C range to balance reaction rate and product stability.

  • Catalysts/Additives: Ammonium acetate and acetic acid serve as catalysts and pH modifiers to facilitate cyclization.

Analytical and Purification Techniques

  • Chromatography: Supercritical fluid chromatography (SFC) is employed to separate regioisomers resulting from unsymmetrical diketone reactions.

  • Spectroscopic Analysis: Nuclear magnetic resonance (NMR) spectroscopy, including ^1H NMR, confirms the structural integrity and substitution pattern of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess purity.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Hydrazide formation Ester + Hydrazine hydrate, reflux in ethanol Yields hydrazide intermediate
2 Condensation to form triazine Hydrazide + 1,2-diketone, ammonium acetate, acetic acid, 50–100°C reflux Produces 3,5,6-trisubstituted 1,2,4-triazine; regioisomers possible with unsymmetrical diketones
3 Separation of regioisomers Supercritical fluid chromatography (SFC) Essential for purity when unsymmetrical diketones used
4 Acetamide introduction Amidation or nucleophilic substitution at 3-position Conditions optimized to preserve triazine ring
5 Purification and analysis HPLC, NMR spectroscopy Confirms structure and purity

Research Findings and Optimization Insights

  • The condensation method is robust and widely used for synthesizing 1,2,4-triazine derivatives with diverse substitutions, including methoxyphenyl groups at the 5 and 6 positions.

  • Regioselectivity remains a challenge when unsymmetrical diketones are employed, necessitating chromatographic separation and structural confirmation by X-ray crystallography or NMR.

  • Reaction yields and purity are influenced by solvent choice, temperature, and reaction time, with ethanol and methanol being preferred solvents.

  • The acetamide functionalization step is critical for biological activity enhancement and requires mild conditions to avoid ring degradation.

  • Structural analogues synthesized via this route have demonstrated significant biological activities, validating the synthetic approach.

Chemical Reactions Analysis

Types of Reactions

N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Acetamide derivatives have been extensively studied for their pharmacological properties. The following are key areas of application:

Antimicrobial Activity

Research indicates that compounds within the 1,2,4-triazine family exhibit significant antimicrobial properties. Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]- has shown effectiveness against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro and in vivo models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a potential candidate for treating inflammatory diseases.

Anticancer Potential

Studies have revealed that Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]- exhibits cytotoxicity against several cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the triazine ring can enhance its efficacy against specific cancer types.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Acetamide derivatives against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial growth at concentrations as low as 50 µg/mL. This highlights the potential for developing new antimicrobial agents based on this compound.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using animal models of arthritis, Acetamide was administered at varying doses. The results indicated a significant decrease in paw swelling and inflammatory markers compared to control groups. This suggests its viability as a therapeutic option for inflammatory conditions.

Mechanism of Action

The mechanism of action of N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to DNA and interfering with the replication process, thereby inhibiting cell proliferation. The compound may also interact with various enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Triazine-Based Analogues
  • Compound 837 (3-((5,6-diphenyl-1,2,4-triazin-3-yl)methyl)-1H-indole): This analogue replaces the 4-methoxyphenyl groups of Compound A with unsubstituted phenyl rings. While it retains the triazine-indole backbone, the absence of methoxy groups reduces its potency at GPR84. Tritium-labeled derivatives of this compound (e.g., [3H]140) were synthesized for receptor-binding studies. Key Difference: Methoxy groups in Compound A likely enhance hydrophobic interactions or hydrogen bonding with GPR84, improving affinity compared to non-methoxy analogues.
  • N-(5,6-Diphenyl-1,2,4-triazin-3-yl)diacetamide: This compound features a triazine core with two phenyl groups and diacetamide substituents. Unlike Compound A, it lacks the indole moiety and methoxy substituents, which may limit its receptor specificity.
Triazole-Based Analogues
  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m): This compound contains a 1,2,3-triazole ring instead of a triazine. Key Difference: The triazole ring’s electronic properties and smaller size compared to triazine may reduce binding affinity at GPR84.
Pyrimidine-Based Analogues
  • Bis-pyrimidine acetamides (Compounds 12–17): These derivatives feature pyrimidine cores with nitro-, halogen-, or methyl-substituted phenyl groups. While structurally diverse, their biological activities are unspecified, and their pyrimidine rings (two nitrogen atoms) differ electronically from triazines (three nitrogen atoms).

Physicochemical Properties

Compound Core Structure Key Substituents LogP* Solubility Biological Target IC50/EC50 Reference
Compound A 1,2,4-Triazine Bis(4-methoxyphenyl), indole ~3.5 Low GPR84 antagonist <100 nM
Compound 837 (Diphenyl) 1,2,4-Triazine Phenyl, indole ~4.0 Low GPR84 antagonist Not reported
6m (Triazole) 1,2,3-Triazole Chlorophenyl, naphthalene ~2.8 Moderate Unspecified N/A
Bis-pyrimidine acetamides Pyrimidine Nitrophenyl, halogenated phenyl ~2.5 Variable Unspecified N/A

*Estimated based on substituent hydrophobicity.

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl] is a notable example, exhibiting potential therapeutic properties. This article provides an in-depth analysis of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

N 5 6 bis 4 methoxyphenyl 1 2 4 triazin 3 yl methyl acetamide\text{N 5 6 bis 4 methoxyphenyl 1 2 4 triazin 3 yl methyl }\text{acetamide}

This compound features a triazine ring with methoxyphenyl substituents, which are critical for its biological activity. The presence of these functional groups often enhances the pharmacological properties of acetamide derivatives.

Antitumor Activity

Research has indicated that compounds similar to Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl] exhibit significant antitumor activity. For instance:

  • Case Study : A study conducted on triazine derivatives revealed that certain analogues demonstrated IC50 values in the low micromolar range against various cancer cell lines. Specifically, compounds with methoxy substitutions on the phenyl ring were found to enhance cytotoxicity due to improved interaction with target proteins involved in cell proliferation and apoptosis .
CompoundCell LineIC50 (µM)
Compound AHeLa2.5
Compound BMCF-71.8
Acetamide DerivativeA5493.0

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : An investigation into the antibacterial effects of various acetamide derivatives found that those with 4-methoxyphenyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The mechanism by which Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl] exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : The triazine moiety can interact with enzymes involved in metabolic pathways critical for cancer cell survival.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
  • Antimicrobial Mechanism : The methoxy groups may enhance membrane permeability or inhibit bacterial protein synthesis.

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